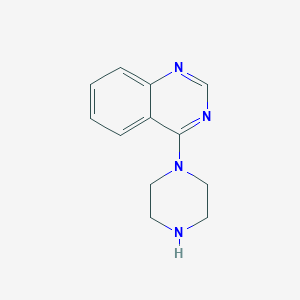

4-Piperazin-1-ylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHGJYCURVMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365399 | |

| Record name | 4-piperazin-1-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-41-7 | |

| Record name | 4-(1-Piperazinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-piperazin-1-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-piperazin-1-ylquinazoline (CAS: 59215-41-7): A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-piperazin-1-ylquinazoline, a key heterocyclic scaffold in medicinal chemistry. While direct biological activity of the core compound is not extensively documented, its role as a foundational moiety for the synthesis of potent and selective modulators of various biological targets is well-established. This document will delve into its physicochemical properties, synthesis, and its significant applications in the development of therapeutic agents, supported by quantitative data from key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical Properties

This compound is a small organic molecule with the following key characteristics:

| Property | Value | Reference |

| CAS Number | 59215-41-7 | N/A |

| Molecular Formula | C₁₂H₁₄N₄ | [1][2] |

| Molecular Weight | 214.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | Commercially available data |

| Solubility | Soluble in DMSO and methanol | Commercially available data |

| SMILES | C1CN(CCN1)C2=NC=NC3=CC=CC=C23 | N/A |

| InChI | InChI=1S/C12H14N4/c1-2-4-12-10(3-1)11-13-6-5-15-14-11/h1-4,6H,5,7-9H2 | N/A |

Synthesis and Derivatization: An Experimental Overview

The this compound core is typically synthesized as a key intermediate which is then further functionalized. A common synthetic approach involves the nucleophilic substitution of a leaving group on the quinazoline ring with piperazine.

Experimental Protocol: Synthesis of this compound Intermediate

This protocol is a generalized representation based on common synthetic routes for quinazoline derivatives.

Materials:

-

4-Chloroquinazoline

-

Piperazine (anhydrous)

-

Anhydrous acetonitrile (MeCN) or similar aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add an excess of anhydrous piperazine (2.0-3.0 eq).

-

Add triethylamine (1.5 eq) to the reaction mixture to act as a base.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess piperazine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a pure compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

This core intermediate is then typically used in subsequent reactions, such as amide bond formation or urea formation, by reacting the secondary amine of the piperazine ring with various electrophiles to generate a library of derivatives.

The Role of this compound in Drug Development

The true value of the this compound scaffold lies in its utility as a template for generating a wide array of pharmacologically active compounds. By modifying the piperazine nitrogen, researchers have developed potent inhibitors and modulators for several important biological targets.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily by targeting key receptor tyrosine kinases involved in tumor growth and angiogenesis.

Quantitative Data for Anticancer Derivatives:

| Derivative Class | Target | Example Compound | IC₅₀ | Cell Line |

| Quinazoline-Thioureas | PDGFR | CT53986 | Potent inhibitor (specific value not provided in abstract) | Not specified |

| N-phenyl-quinazolin-4-amines | Tubulin | Compound 7a | 0.029-0.147 µM | Various cancer cell lines |

| Quinolin-2-one bearing thiazoles | VEGFR-2 | Not specified | 46.83 ± 2.4 nM | Not specified |

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

Derivatives have been identified as potent inhibitors of PDGFR phosphorylation.[3] PDGFR signaling is crucial for cell proliferation and migration.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Certain derivatives of this compound have demonstrated potent VEGFR-2 inhibitory activity.

References

- 1. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-piperazin-1-ylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-piperazin-1-ylquinazoline, a key heterocyclic scaffold in medicinal chemistry. Due to its prevalence in a variety of biologically active compounds, a thorough understanding of its fundamental characteristics is essential for researchers in drug discovery and development. This document summarizes available data, provides detailed experimental protocols for property determination, and explores the biological context of this important molecule, including its role as a pharmacophore in targeting signaling pathways such as the Platelet-Derived Growth Factor (PDGF) receptor pathway.

Introduction

The quinazoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a piperazine moiety at the 4-position of the quinazoline ring often imparts favorable pharmacokinetic properties and provides a versatile handle for further chemical modification.[1] Notably, derivatives of this compound have been identified as potent inhibitors of various protein kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), highlighting their therapeutic potential.[4]

This guide focuses on the fundamental physicochemical properties of the parent compound, this compound, which are critical for understanding its behavior in biological systems and for the rational design of new therapeutic agents.

Physicochemical Properties

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₄N₄ | - | [5] |

| Molecular Weight | 214.27 g/mol | - | [5] |

| CAS Number | 59215-41-7 | - | [5] |

| Boiling Point | 411.0 ± 25.0 °C | Predicted | [5] |

| Density | 1.201 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 8.60 ± 0.10 | Predicted | [5] |

| Melting Point | Not available | - | - |

| Solubility | Not available | - | - |

| LogP | Not available | - | - |

It is important to note that the boiling point, density, and pKa values are predicted and should be confirmed by experimental determination.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 4-(piperazin-1-yl)quinazoline derivatives.[6] The general two-step procedure involves the chlorination of a quinazolin-4-one precursor followed by nucleophilic substitution with piperazine.

Step 1: Synthesis of 4-chloroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

-

Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloroquinazoline can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent such as acetonitrile or isopropanol in a round-bottom flask.

-

Addition of Piperazine: Add an excess of piperazine (2-3 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine and any inorganic salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Solubility

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, dichloromethane) using the shake-flask method. A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and shaking at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa can be determined by potentiometric titration.[7] A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the resulting titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol and water phases is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

Derivatives of this compound are known to be potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[4] Aberrant PDGFR signaling is implicated in various diseases, including cancer and fibrosis.[8][9]

The inhibition of PDGFR by these compounds typically occurs through competitive binding at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

PDGF Receptor Signaling Pathway

The following diagram illustrates the general mechanism of PDGF receptor activation and the downstream signaling pathways that are inhibited by this compound derivatives.

Caption: PDGF Receptor Signaling Pathway and its inhibition.

Experimental and logical Workflows

Synthetic and Purification Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Caption: Synthetic and Purification Workflow.

Conclusion

This compound is a fundamentally important scaffold in the field of medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the most current predicted data and outlines the necessary experimental protocols for their determination. A thorough understanding of these properties, in conjunction with knowledge of the biological pathways targeted by its derivatives, will continue to facilitate the design and development of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. ijfmr.com [ijfmr.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 59215-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to 4-piperazin-1-ylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-piperazin-1-ylquinazoline. This compound belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinazoline and piperazine moieties are considered privileged structures in drug discovery, and their combination in a single scaffold has led to the development of numerous compounds with a wide range of therapeutic applications.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄ |

| Molecular Weight | 214.27 g/mol |

| CAS Number | 59215-41-7 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of related quinazoline derivatives. A representative synthetic route involves the initial formation of a quinazolinone precursor, followed by chlorination and subsequent nucleophilic substitution with piperazine.

Step 1: Synthesis of Quinazolin-4(3H)-one

A common method for the synthesis of the quinazolinone core is the reaction of anthranilic acid with formamide.

-

Reactants: Anthranilic acid, Formamide.

-

Procedure:

-

A mixture of anthranilic acid and an excess of formamide is heated at 120-130°C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is typically precipitated by the addition of water.

-

The crude quinazolin-4(3H)-one is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Chlorination to 4-chloroquinazoline

The hydroxyl group of the quinazolinone is then converted to a chlorine atom, which is a good leaving group for the subsequent substitution reaction.

-

Reactants: Quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), a catalytic amount of N,N-dimethylaniline.

-

Procedure:

-

Quinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride, often with a catalytic amount of N,N-dimethylaniline, for a few hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

-

The precipitated 4-chloroquinazoline is filtered, washed with water, and dried.

-

Step 3: Synthesis of this compound

The final step is the nucleophilic aromatic substitution of the chlorine atom with piperazine.

-

Reactants: 4-chloroquinazoline, Piperazine, a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), and a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct.

-

Procedure:

-

4-chloroquinazoline is dissolved in a suitable solvent, and an excess of piperazine is added.

-

A base is added to the mixture, which is then heated to reflux for several hours.

-

The reaction is monitored by TLC.

-

Once the starting material is consumed, the solvent is evaporated.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

The Structure-Activity Relationship of 4-Piperazin-1-ylquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-piperazin-1-ylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered substantial interest for their diverse pharmacological activities, most notably as kinase inhibitors in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Pharmacological Significance

The this compound core consists of a quinazoline ring system linked at the 4-position to a piperazine moiety. This scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Modifications at several positions on both the quinazoline and piperazine rings, as well as the terminal substituent on the piperazine, have profound effects on the potency and selectivity of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro biological activity of various this compound derivatives against key cancer-related targets and cell lines. The data is compiled from multiple studies to facilitate a comparative analysis of the SAR.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Table 1: Inhibitory Activity of this compound Derivatives against EGFR Kinase

| Compound ID | R1 (Quinazoline) | R2 (Piperazine) | Target | IC50 (nM) | Reference |

| Gefitinib | 7-OCH3, 6-Cl | - | EGFR (wild-type) | 80 - 100 | [3] |

| Erlotinib | 6,7-di(OCH2CH2OCH3) | - | EGFR (wild-type) | 100 | [3] |

| Lapatinib | 6-(5-((methylsulfonyl)methyl)furan-2-yl) | - | EGFR & HER2 | 160 (EGFR), 100 (HER2) | [3] |

| Compound 5 | - | 3-Cl-phenyl | EGFR | 1 | [2] |

| Compound 8 | - | Urea-linked aryl | EGFR (wt) | 0.8 | [2] |

| Compound 8 | - | Urea-linked aryl | EGFR (T790M/L858R) | 2.7 | [2] |

| Compound 21 | - | - | EGFR (T790M) | 10.2 | [3] |

| Compound 22 | - | - | EGFR (T790M) | 16.1 | [3] |

| Compound 4i | Thiazole derivative | - | EGFR (wt) | 2.17 | [4] |

| Compound 4j | Thiazole derivative | - | EGFR (wt) | 16.32 | [4] |

| Compound 8b | 6-phenoxy | 2-Cl-benzyl | EGFR-TK | 1.37 | [1] |

| Compound 6d | - | - | EGFR | 69 | [5] |

Note: Direct comparison of IC50 values should be made with caution as assay conditions may vary between studies.

SAR Insights for EGFR Inhibition:

-

Substitutions on the Quinazoline Core: Electron-donating groups at the 6 and 7-positions of the quinazoline ring are generally favorable for activity.[2]

-

Piperazine Substituents: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of potency. Aromatic and heteroaromatic groups, often with electron-withdrawing substituents, have been shown to enhance inhibitory activity.[2] The presence of a chloro-substituent in the meta position of an aniline residue on the piperazine moiety significantly increased inhibitory activity.[2]

-

Linker Moiety: For derivatives with more complex side chains, the linker between the piperazine and the terminal group influences activity. Urea and thiourea linkers have been successfully employed.[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Table 2: Inhibitory Activity of this compound and Related Derivatives against VEGFR-2 Kinase

| Compound ID | R1 (Quinoline/Quinazoline) | R2 (Piperazine) | Target | IC50 (nM) | Reference |

| Sorafenib | - | - | VEGFR-2 | 51.41 | [6] |

| Compound 4q | 7-Chloro-quinoline | - | VEGFR-2 | 1380 | [7] |

| Compound 11 | Quinoxaline | - | VEGFR-2 | 190 | [8] |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1 | 6-Fluoro-quinolin-2(1H)-one | N-acetyl-N-(4-phenylthiazol-2-yl) | VEGFR-2 | 46.83 | [6] |

| 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2 | 6-Fluoro-quinolin-2(1H)-one | N-acetyl-N-(4-(4-chlorophenyl)thiazol-2-yl) | VEGFR-2 | 51.09 | [6] |

| Compound 7z | 4-piperazinylquinolin-2(1H)-one | - | VEGFR-2 | 38.76 | [9] |

Note: The table includes closely related quinoline and quinoxaline derivatives to provide a broader SAR context.

SAR Insights for VEGFR-2 Inhibition:

-

Heterocyclic Core: While the quinazoline core is prevalent, related scaffolds like quinoline and quinoxaline also yield potent VEGFR-2 inhibitors.[6][7][8]

-

Substitutions on the Piperazine: Complex amide-containing side chains attached to the piperazine ring, particularly those incorporating thiazole moieties, have shown promising VEGFR-2 inhibitory activity.[6]

-

Halogenation: Halogen substitution on the core heterocyclic ring, such as a 6-fluoro group on a quinolinone, can contribute to potent inhibition.[6]

In Vitro Antiproliferative Activity

Table 3: Cytotoxicity (IC50/GI50 in µM) of this compound Derivatives against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [10] |

| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [10] |

| Quinazoline-sulfonamide 4d | MCF-7 | Breast Cancer | 2.5 | [10] |

| Compound 4b | MCF-7 | Breast Cancer | 0.06 | [11] |

| Compound 4b | HepG2 | Liver Cancer | 0.08 | [11] |

| Dihalogenated derivative | T-47D | Breast Cancer | 2.73 | [6] |

| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [5] |

| Compound 11g | HeLa | Cervical Cancer | - (Highest activity) | [12] |

SAR Insights for Antiproliferative Activity:

-

The antiproliferative activity generally correlates with the inhibition of target kinases like EGFR and VEGFR-2.

-

The specific chemical modifications that enhance kinase inhibition often translate to potent cytotoxicity against cancer cell lines that are dependent on those signaling pathways.

-

The presence of sulfonamide and Schiff base moieties has also been shown to contribute to the cytotoxic effects of quinazoline derivatives.[10][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide representative protocols for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic substitution of a 4-chloroquinazoline precursor with a suitable piperazine derivative.

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate Substituted anthranilic acids are reacted with formamide or other reagents to yield the corresponding 4(3H)-quinazolinone. This intermediate is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the 4-chloroquinazoline.

Step 2: Coupling with Piperazine The 4-chloroquinazoline is reacted with the desired N-substituted or unsubstituted piperazine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like potassium carbonate or triethylamine, to facilitate the nucleophilic aromatic substitution reaction. The reaction mixture is typically heated under reflux for several hours.[14]

Step 3: Final Modification (if necessary) If the desired substituent on the piperazine is not present from the start, further synthetic steps can be carried out. For example, if the starting piperazine is unsubstituted, the free secondary amine can be reacted with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce the final R2 group.[14]

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR by quantifying ATP consumption.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. A DMSO control should be included.

-

Kinase Reaction: In each well of the plate, add the test compound, the EGFR enzyme, and the substrate.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[3][15]

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.[16]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of this compound derivatives.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Caption: Logical relationship of structural modifications to the biological activity of this compound derivatives.

Caption: General experimental workflow for the development and evaluation of this compound derivatives as kinase inhibitors.

Conclusion

The this compound scaffold remains a highly fruitful area of research for the development of novel therapeutics, particularly in the field of oncology. The extensive body of work on these derivatives has established clear structure-activity relationships that continue to guide the design of more potent and selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this knowledge and develop the next generation of this compound-based drugs. Further exploration of modifications to this versatile core, coupled with rigorous biological evaluation, holds the promise of delivering new and effective treatments for a range of diseases.

References

- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpras.com [ijpras.com]

- 15. ijpcat.com [ijpcat.com]

- 16. benchchem.com [benchchem.com]

The Ascendancy of 4-Piperazin-1-ylquinazolines: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. Among its numerous derivatives, the 4-piperazin-1-ylquinazoline core has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, with a focus on their role as potent anticancer agents. We delve into detailed experimental protocols, present a comprehensive summary of their biological activities, and visually dissect the key signaling pathways they modulate.

A Versatile Scaffold: Synthesis of this compound Analogs

The synthetic route to this compound analogs typically commences with the construction of the quinazoline core, followed by the introduction of the piperazine moiety at the C4 position. A common and efficient method involves the initial preparation of 4-chloroquinazoline from readily available starting materials like anthranilic acid. This chlorinated intermediate then serves as a versatile electrophile for nucleophilic aromatic substitution with a variety of substituted piperazines, allowing for the generation of a diverse library of analogs.

A general synthetic pathway is outlined below. The initial step often involves the cyclization of anthranilic acid with formamide or a derivative to yield quinazolin-4(3H)-one. Subsequent chlorination, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), affords the key 4-chloroquinazoline intermediate. The final step is the nucleophilic substitution reaction between 4-chloroquinazoline and the desired piperazine derivative.

Probing Biological Activity: Quantitative Analysis

The anticancer potential of novel this compound analogs is typically evaluated through a series of in vitro assays. These include cytotoxicity screening against a panel of cancer cell lines and specific kinase inhibition assays to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of these compounds.

Below are tables summarizing the biological activity of representative this compound analogs and related compounds from various studies.

Table 1: In Vitro Anticancer Activity of this compound Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound A | A549 (Lung) | MTT | 5.2 | [1] |

| HepG2 (Liver) | MTT | 3.8 | [1] | |

| K562 (Leukemia) | MTT | 7.1 | [1] | |

| PC-3 (Prostate) | MTT | 4.5 | [1] | |

| Compound B | A2780 (Ovarian) | Proliferation | 0.04 | [2] |

| Compound C | MOLM-13 (Leukemia) | MTS | <0.05 | |

| MV4-11 (Leukemia) | MTS | <0.05 | ||

| Compound 7a | HepG2 (Liver) | Proliferation | 0.029 | |

| A549 (Lung) | Proliferation | 0.147 |

Table 2: Kinase Inhibitory Activity of this compound Analogs

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Analog 75 | PDGFRβ | Phosphorylation | 50-200 | [3] |

| Flt-3 | Phosphorylation | 30-100 | [3] | |

| c-Kit | Phosphorylation | 50-200 | [3] | |

| Compound 6b | PI3Kα | Kinase Assay | 13.6 | [4] |

| PHA-848125 | CDK2 | Kinase Assay | 3 | [2] |

Deciphering the Mechanism: Key Signaling Pathways

The anticancer effects of many this compound analogs are attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent signaling pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR)/Vascular Endothelial Growth Factor Receptor (VEGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

The EGFR/VEGFR signaling cascade plays a critical role in tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[5][6] Inhibition of these receptors can effectively halt these processes.

The PI3K/Akt pathway is another crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[7][8] Targeting this pathway can induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the this compound core and for key biological assays.

Synthesis of 4-(Piperazin-1-yl)quinazoline

This protocol outlines a general two-step synthesis of the 4-(piperazin-1-yl)quinazoline core.

Step 1: Synthesis of 4-Chloroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

-

Cyclization: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the product, quinazolin-4(3H)-one. Filter the solid, wash with cold water, and dry.

-

Chlorination: To the dried quinazolin-4(3H)-one (1 equivalent) in a separate flask, add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. The product, 4-chloroquinazoline, will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

Step 2: Synthesis of 4-(Piperazin-1-yl)quinazoline Analogs

-

Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 4-chloroquinazoline (1 equivalent) and the desired substituted piperazine (1.1-1.5 equivalents).

-

Reaction: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture. Heat the reaction to reflux and stir for 4-12 hours, monitoring by TLC.

-

Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) to afford the pure 4-(piperazin-1-yl)quinazoline analog.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 µL), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

-

Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and a serial dilution of the this compound analog.

-

Reaction Setup: In a white 96-well plate, add the test compound at various concentrations.

-

Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by the addition of ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

-

Signal Generation: Add a detection reagent that contains luciferase and its substrate. The amount of light produced is inversely proportional to the kinase activity (as ATP is consumed by the kinase).

-

Luminescence Reading: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors with potent anticancer activity. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity against various oncogenic kinases. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts will likely focus on the discovery of next-generation analogs with improved pharmacokinetic properties and the ability to overcome drug resistance mechanisms.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

Biological Activity Screening of 4-Piperazin-1-ylquinazoline Library: A Technical Guide

This technical guide provides a comprehensive overview of the biological activity screening of 4-piperazin-1-ylquinazoline libraries, tailored for researchers, scientists, and drug development professionals. The quinazoline scaffold, particularly when substituted with a piperazine moiety at the 4-position, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document details the significant anticancer, antimicrobial, and central nervous system (CNS) activities exhibited by this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

The this compound core is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[3]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of this compound derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and the subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and angiogenesis.[3][6] The inhibition of the EGFR signaling pathway is a key mechanism for many quinazoline-based anticancer drugs.[6] Some compounds have also been developed as dual inhibitors of EGFR and HER2.[7]

Figure 1: EGFR Signaling Pathway Inhibition.

Other Anticancer Mechanisms

Beyond RTK inhibition, these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] For instance, certain derivatives have been found to arrest the cell cycle in the G0/G1 or G2/M phase.[7][8] Inhibition of other critical pathways, such as the Wnt/β-catenin and PI3K/mTOR signaling pathways, has also been reported.[9][10]

Quantitative Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activity of selected compounds from this library against various human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [4] |

| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [4] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [4] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [4] |

| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [4] |

| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | 5 | [4] |

| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | [4] |

| Quinazoline-oxymethyltriazole 8a (72h) | MCF-7 (Breast) | 12.96 | [4] |

| Compound 21 | HeLa (Cervical) | 2.81 | [6] |

| Compound 21 | MDA-MB-231 (Breast) | 1.85 | [6] |

| Compound 23 | HeLa (Cervical) | 2.15 | [6] |

| Compound 23 | MDA-MB-231 (Breast) | 1.96 | [6] |

| Gefitinib | HeLa (Cervical) | 4.3 | [6] |

| Gefitinib | MDA-MB-231 (Breast) | 28.3 | [6] |

| Erlotinib | HepG2 (Liver) | 25 | [6] |

| Erlotinib | MCF-7 (Breast) | 20 | [6] |

| Dihalogenated derivative | T-47D (Breast) | 2.73 | [5] |

| Compound 8a (72h) | HCT-116 (Colon) | 5.33 | [11] |

| Compound 8a (72h) | HepG2 (Liver) | 7.94 | [11] |

| Compound 4 | Caco-2 (Colon) | 23.31 | [12] |

| Compound 4 | HepG2 (Liver) | 53.29 | [12] |

| Compound 4 | MCF-7 (Breast) | 72.22 | [12] |

Antimicrobial Activity

The hybridization of the quinoline/quinazoline core with a piperazine moiety has yielded compounds with significant antimicrobial properties.[13][14] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13][15]

Mechanism of Antimicrobial Action

The precise mechanisms of action are still under investigation for many derivatives, but potential targets include bacterial enzymes essential for survival, such as DNA gyrase, tyrosyl-tRNA synthetase, and pyruvate kinase.[13][16] Some compounds are also believed to disrupt the integrity of the bacterial cell membrane.[13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µM) of Piperazinyl-Quinoline/Quinazoline Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Compound 1a | Staphylococcus aureus | 3.9 - 7.8 | [14] |

| Compound 1a | Pseudomonas aeruginosa | 3.9 - 7.8 | [14] |

| Compound 1a | Bacillus subtilis | 3.9 - 7.8 | [14] |

| Compound 1a | Escherichia coli | 3.9 - 7.8 | [14] |

| Compound 2a | Staphylococcus aureus | 3 - 12 | [13] |

| Compound 2a | Pseudomonas aeruginosa | 3 - 12 | [13] |

| Compound 2a | Escherichia coli | 3 - 12 | [13] |

| Compound 3 | Staphylococcus aureus | 2 | [13] |

| Compound 4 | Gram-positive bacteria | 0.03 - 32 | [13] |

| Compound 5k | Staphylococcus aureus | 10 | [13] |

Central Nervous System (CNS) Activity

Derivatives of 4-piperazin-1-yl-dihydro-quinolinone have shown potential as agents targeting the central nervous system. These compounds have been found to be potent antagonists of 5-HT1A, 5-HT2, and D2 receptors, suggesting potential applications as atypical antipsychotics.[17] Other piperazine derivatives have demonstrated anxiolytic-like and antidepressant-like activities, potentially mediated through serotonergic, noradrenergic, and dopaminergic pathways.[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of compound libraries. Below are protocols for common assays used to evaluate the biological activities of this compound derivatives.

Figure 2: General Cytotoxicity Screening Workflow.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Principle: Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]

-

Materials:

-

Novel quinazoline compounds

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom plates

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include vehicle control (e.g., DMSO) and positive control (a known anticancer drug).[6]

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[6] The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Figure 3: Antimicrobial Screening Workflow.

-

Principle: A standardized suspension of microorganisms is tested against a range of concentrations of the antimicrobial agent in a liquid medium to identify the lowest concentration that inhibits growth.

-

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

-

Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[15]

-

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Libraries based on this core have demonstrated significant potential in oncology, infectious diseases, and neurology. The systematic screening of these libraries, utilizing robust and reproducible experimental protocols as outlined in this guide, is essential for the identification and optimization of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpras.com [ijpras.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-piperazin-1-ylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-piperazin-1-ylquinazoline, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Due to its prevalence in various pharmacologically active agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial. This document outlines the expected spectral data based on analyses of closely related derivatives and provides detailed, generalized experimental protocols for acquiring such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide illustrates a typical experimental workflow and a relevant biological signaling pathway, the Platelet-Derived Growth Factor (PDGF) receptor pathway, which is a known target for derivatives of this scaffold.

Introduction

This compound is a key pharmacophore found in a multitude of compounds exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The quinazoline ring system, fused a pyrimidine and a benzene ring, provides a rigid framework for ligand-receptor interactions, while the piperazine moiety offers a versatile site for substitution to modulate pharmacokinetic and pharmacodynamic properties. Spectroscopic characterization is fundamental to confirming the identity, purity, and structural intricacies of newly synthesized derivatives of this scaffold. This guide serves as a comprehensive resource for researchers engaged in the synthesis and characterization of this compound and its analogues.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinazoline H | 7.5 - 8.5 | m | - |

| Piperazine H (N-CH₂) | 3.2 - 3.4 | t | ~5 |

| Piperazine H (N-CH₂) | 3.0 - 3.2 | t | ~5 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Quinazoline C (Aromatic) | 120 - 160 |

| Piperazine C (N-CH₂) | 45 - 55 |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₄ |

| Molecular Weight | 214.27 g/mol |

| Exact Mass | 214.1218 Da |

| Predicted [M+H]⁺ | 215.1291 |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |

| C=N Stretch (Quinazoline) | 1610 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 240 - 300 | Acetonitrile |

| n → π | 310 - 425 | Acetonitrile |

Note: The UV-Vis absorption spectra of quinazoline derivatives typically consist of two main bands. The shorter wavelength band is attributed to the π → π transition in the aromatic ring, and the longer wavelength band is due to the n → π* transition.[3][4]*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: ~16 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30 degrees

-

Number of Scans: 16-32

-

-

¹³C NMR:

-

Spectral Width: ~220-240 ppm

-

Pulse Sequence: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Pulse Angle: 45 degrees

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed for complete assignment.[5][6]

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[7]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system, often a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[7]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Parameters (for a typical ESI-MS):

-

Ionization Mode: Positive ion mode is generally used for nitrogen-containing heterocyclic compounds.

-

Capillary Voltage: 3-5 kV

-

Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system (e.g., 5-10 L/min, 300-350 °C).

-

Nebulizer Pressure: Optimize for a stable spray (e.g., 30-50 psi).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions. The fragmentation pattern of piperazine derivatives is often characterized by the cleavage of the piperazine ring.[8][9]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10]

-

-

Instrument Parameters (for a typical FT-IR spectrometer):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Analysis:

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (typically in the µM range).

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrument Parameters (for a typical UV-Vis spectrophotometer):

-

Wavelength Range: 200 - 800 nm

-

Scan Speed: Medium

-

Data Interval: 1 nm

-

Blank Correction: Use the solvent-filled cuvette to record a baseline spectrum.

-

-

Data Analysis:

-

The instrument software will subtract the blank spectrum from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[14]

-

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

PDGF Receptor Signaling Pathway

Derivatives of this compound have been identified as inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor, a key player in cell proliferation and angiogenesis.[15][16][17]

Caption: Inhibition of the PDGF receptor signaling cascade by a this compound derivative.

References

- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. sinobiological.com [sinobiological.com]

- 16. sinobiological.com [sinobiological.com]

- 17. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

In Silico Modeling of 4-piperazin-1-ylquinazoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 4-piperazin-1-ylquinazoline derivatives, a significant scaffold in medicinal chemistry. We will explore the computational methodologies used to investigate their interactions with various biological targets, present key quantitative data from relevant studies, and visualize the associated signaling pathways and experimental workflows.

Introduction

The this compound core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide range of therapeutic applications, particularly in oncology. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these molecules, predicting their binding modes, and optimizing their properties for enhanced efficacy and safety. This guide will delve into the common computational techniques applied to this class of compounds, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Key Biological Targets and Signaling Pathways

Derivatives of this compound have been extensively studied as inhibitors of various protein kinases that are often dysregulated in cancer. The primary targets include Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, thereby impeding tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] this compound derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

Similar to EGFR, PDGFR is a receptor tyrosine kinase that plays a vital role in cell growth, proliferation, and migration.[3][4] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.[3] this compound derivatives have been identified as potent inhibitors of PDGFR phosphorylation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on this compound derivatives.

Table 1: In Vitro Inhibitory Activity

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| 4-piperazinylquinazolines | PDGFR | Cellular Phosphorylation | <250 | [6] |

| Quinazoline Derivatives | ABL Kinase | Biochemical | 46 | [7] |

| Quinazoline Derivatives | c-KIT Kinase | Biochemical | 75 | [7] |

| 2,4-diaminoquinazolines | PAK4 | Biochemical | 60 | [8] |

| Benzonaphthyridinone | mTORC1 | Cellular | 2 | [9][10] |

| Benzonaphthyridinone | mTORC2 | Cellular | 10 | [9][10] |

Table 2: Molecular Docking and Dynamics Simulation Data

| Compound Class | Target | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability (RMSD) | Reference |

| 4-anilino quinazolines | EGFR | -7.46 | Not specified | Stable | [11] |

| Quinazolin-4(3H)-one hybrids | VEGFR2 | -12.407 | Not specified | Stable (1-2 Å) | [12] |

| Piperazine Propyl-4-oxo-3,4-dihydroquinazolines | DNA | -25.979 | DG 13, DG 5, DC 4 | Not specified | [2] |

Experimental Protocols for In Silico Modeling

A typical in silico drug design workflow for investigating this compound interactions involves several key steps, from target preparation to detailed simulation and analysis.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12][13][14][15]

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens and Kollman charges are added to the protein.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the this compound derivative is drawn using chemical drawing software.

-

The 2D structure is converted to a 3D conformation.

-

Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

The ligand's geometry is optimized using a suitable force field.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

A search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore different conformations and orientations of the ligand within the grid box.[11]

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The docked poses are clustered and ranked based on their binding energy.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[11][16][17]

-

System Preparation:

-

The best-docked pose of the ligand-protein complex from molecular docking is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules.

-

Ions are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove bad contacts and relax the structure.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

The pressure of the system is then equilibrated under NPT (constant number of particles, pressure, and temperature) ensemble.

-

-

Production Run:

-

A long-timescale MD simulation is performed (typically nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

-